N-BOC-L-Prolinal
Overview
Description
N-BOC-L-Prolinal, also known as N-(tert-Butoxycarbonyl)-L-prolinal, is a derivative of the amino acid proline. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom of the proline molecule. This compound is widely used in organic synthesis, particularly in the preparation of peptide mimetics and other biologically active molecules .
Mechanism of Action
Target of Action
N-BOC-L-Prolinal is a key building block for the synthesis of various compounds, including novel nicotinic acetylcholine receptor ligands . These ligands are the primary targets of this compound. Nicotinic acetylcholine receptors play a crucial role in the nervous system, mediating fast synaptic transmission and modulating the release of various neurotransmitters .
Mode of Action
This compound interacts with its targets by serving as a precursor in the synthesis of ligands for nicotinic acetylcholine receptors . The compound’s interaction with these receptors can result in changes in neuronal signaling, potentially enhancing cognitive functions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis and function of nicotinic acetylcholine receptors . The downstream effects of these pathways can include enhanced neurotransmission and potential improvements in cognitive function .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of nicotinic acetylcholine receptor activity . By serving as a precursor in the synthesis of receptor ligands, this compound can influence neuronal signaling and potentially enhance cognitive functions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture , which could affect its stability and efficacy. Therefore, it is typically stored in a cool, dry, and well-ventilated place
Preparation Methods
Synthetic Routes and Reaction Conditions: N-BOC-L-Prolinal can be synthesized from BOC-L-prolinol through a series of chemical reactions. The process typically involves the oxidation of BOC-L-prolinol to form the corresponding aldehyde, this compound. Common reagents used in this oxidation include pyridinium chlorochromate and dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: N-BOC-L-Prolinal undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-BOC-L-proline.
Reduction: N-BOC-L-prolinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-BOC-L-Prolinal is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Comparison with Similar Compounds
N-BOC-L-Prolinal is unique due to its specific structure and reactivity. Similar compounds include:
N-BOC-L-prolinol: A precursor in the synthesis of this compound.
N-BOC-D-proline: A stereoisomer with different biological activity.
N-BOC-4,4-difluoro-L-proline: A fluorinated derivative with unique chemical properties.
Compared to these compounds, this compound is particularly valuable for its role in the synthesis of peptide mimetics and its versatility in various chemical reactions .
Properties
IUPAC Name |
tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPZCVWPFMBDH-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370439 | |
Record name | N-BOC-L-Prolinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69610-41-9 | |
Record name | 1,1-Dimethylethyl (2S)-2-formyl-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69610-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-BOC-L-Prolinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent applications of N-BOC-L-Prolinal in organic synthesis?
A1: Recent research highlights this compound as a versatile building block in organic synthesis, particularly for constructing fused heterocyclic systems with potential biological activity. For instance, it serves as a starting material in a one-pot, three-component condensation reaction to synthesize benzothiazin-4-one intermediates. These intermediates are subsequently used to create novel fused tetracyclic thiazinan-4-one derivatives, some of which exhibit moderate anti-proliferative activity against HeLa cancer cells [].
Q2: Can you elaborate on the role of this compound in synthesizing chiral compounds?
A2: this compound is derived from L-proline, a naturally occurring chiral amino acid. This chirality is retained throughout synthetic transformations involving this compound, allowing for the creation of optically active compounds. In the synthesis of N-acyl α-amino nitriles (precursors to pharmaceuticals like Vildagliptin and Saxagliptin), this compound is first converted to its corresponding oxime. This chiral oxime undergoes copper(II)-catalyzed dehydration in the presence of a nitrile co-substrate, yielding the desired N-acyl α-amino nitrile with full retention of the absolute configuration []. This approach highlights the importance of this compound in accessing chiral building blocks for medicinal chemistry.
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